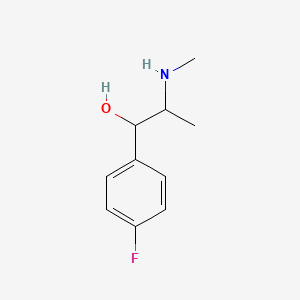

4-Fluoroefedrina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoroephedrine is an organic compound with the molecular formula C10H14FNO. It is a fluorinated derivative of ephedrine, a well-known stimulant and decongestant. This compound is characterized by the presence of a fluorine atom at the para position of the benzene ring, which significantly alters its chemical and biological properties compared to its non-fluorinated counterpart .

Aplicaciones Científicas De Investigación

4-Fluoroephedrine has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroephedrine typically involves the fluorination of ephedrine or its precursors. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the benzene ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of 4-Fluoroephedrine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoroephedrine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

Oxidation: Formation of 4-fluoroacetophenone.

Reduction: Formation of 4-fluoroamphetamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

4-Fluoroephedrine exerts its effects primarily through its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine, which leads to increased heart rate, blood pressure, and bronchodilation. The presence of the fluorine atom enhances its binding affinity and selectivity for these receptors, making it more potent than ephedrine .

Comparación Con Compuestos Similares

Ephedrine: A non-fluorinated analog with similar stimulant properties but lower potency.

4-Fluoromethamphetamine: A fluorinated amphetamine derivative with higher stimulant effects.

4-Fluoromethcathinone (Flephedrone): A synthetic cathinone with similar stimulant properties but different pharmacokinetics.

Uniqueness: 4-Fluoroephedrine is unique due to its specific fluorination at the para position, which significantly enhances its pharmacological properties compared to its non-fluorinated analogs. This modification results in increased potency, selectivity, and stability, making it a valuable compound for various research and industrial applications .

Propiedades

Número CAS |

63009-92-7 |

|---|---|

Fórmula molecular |

C10H14FNO |

Peso molecular |

183.22 g/mol |

Nombre IUPAC |

(1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |

Clave InChI |

SPEQHEOLWDGWML-GMSGAONNSA-N |

SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC |

SMILES isomérico |

C[C@H]([C@H](C1=CC=C(C=C1)F)O)NC |

SMILES canónico |

CC(C(C1=CC=C(C=C1)F)O)NC |

Sinónimos |

4-Fluoro-α-[1-(methylamino)ethyl]benzenemethanol; |

Origen del producto |

United States |

Q1: The research mentions that 4-Fluoroephedrine, along with other para-halogenated drugs, exhibits monoamine-releasing properties similar to MDMA. Could you elaborate on the mechanism behind this and its potential implications?

A1: The research paper states that 4-Fluoroephedrine, classified as a para-halogenated amphetamine derivative, demonstrates the ability to release monoamines in a manner comparable to MDMA []. While the precise mechanism of action isn't explicitly detailed in this study, it's widely understood that drugs within this class interact with monoamine transporters, such as those for dopamine, norepinephrine, and serotonin. This interaction can lead to the reversal of transporter function, effectively causing the release of these neurotransmitters into the synaptic cleft []. The downstream effects of this monoamine release can be multifaceted, potentially influencing mood, cognition, and behavior, and contributing to the stimulant-like effects often associated with these substances.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![3-[(Dimethylamino)methyl]-2-hexanone](/img/structure/B1145896.png)